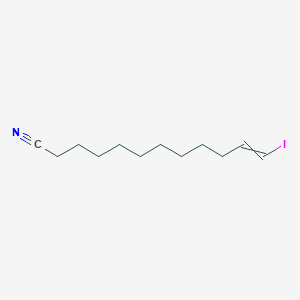

12-Iodododec-11-enenitrile

Description

Structure

3D Structure

Properties

CAS No. |

116432-42-9 |

|---|---|

Molecular Formula |

C12H20IN |

Molecular Weight |

305.20 g/mol |

IUPAC Name |

12-iodododec-11-enenitrile |

InChI |

InChI=1S/C12H20IN/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h9,11H,1-8,10H2 |

InChI Key |

DUSSSQULMHGKPA-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC=CI)CCCCC#N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 12 Iodododec 11 Enenitrile

Reactivity at the Carbon-Iodine Bond

The carbon-iodine bond in 12-iodododec-11-enenitrile is the primary site for a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Vinyl iodides are particularly reactive substrates in cross-coupling reactions due to the relatively weak C-I bond. wikipedia.org

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, and this compound is an excellent substrate for such transformations. The reactivity order for vinyl halides in these reactions is typically I > Br > Cl, making vinyl iodides highly preferred for their ability to undergo oxidative addition to palladium(0) complexes under mild conditions. wikipedia.orgwikipedia.org

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. This compound is expected to react efficiently with various boronic acids or their esters in the presence of a palladium catalyst and a base to form the corresponding substituted alkenes. libretexts.org The reaction is renowned for its mild conditions and tolerance of a wide range of functional groups, including the nitrile moiety. The general mechanism involves the oxidative addition of the vinyl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction couples the vinyl iodide with an alkene. organic-chemistry.org This reaction would involve the coupling of this compound with various alkenes to introduce a new alkenyl substituent at the C-12 position. The reaction is typically carried out in the presence of a palladium catalyst and a base. ucla.edu A plausible mechanism involves oxidative addition of the vinyl iodide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product. nih.gov

Sonogashira Coupling: The Sonogashira coupling provides a direct route to couple the vinyl iodide with a terminal alkyne, leading to the formation of a conjugated enyne system. wikipedia.org This reaction is cocatalyzed by palladium and copper complexes and requires a base. nrochemistry.com The nitrile group in this compound is not expected to interfere with this transformation. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. nrochemistry.comlibretexts.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Vinyl Iodides This table presents hypothetical data based on typical yields for analogous substrates.

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Expected Yield (%) |

|---|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-95 |

| Heck | Methyl acrylate | Pd(OAc)₂/ PPh₃ | Et₃N | DMF | 85-90 |

The weak carbon-iodine bond in this compound also makes it susceptible to radical reactions. wikipedia.org Under radical-initiating conditions (e.g., using initiators like AIBN or through photolysis), the C-I bond can undergo homolytic cleavage to generate a vinyl radical. This highly reactive intermediate can then participate in various transformations, such as radical addition to double bonds. wikipedia.orglibretexts.org For instance, the addition of the vinyl radical derived from this compound to an electron-deficient alkene would proceed via a chain mechanism to form a new carbon-carbon bond. nih.gov

Direct nucleophilic substitution at a vinylic carbon is generally challenging due to the increased electron density of the double bond and the steric hindrance. wikipedia.org However, under certain conditions, such as with highly activated substrates or through specific mechanisms like the addition-elimination or elimination-addition (benzyne-type) pathways, nucleophilic substitution can occur. For this compound, substitution might be facilitated by the use of strong nucleophiles and appropriate catalysts. researchgate.netacs.org

Transformations of the Alkenyl Moiety

The terminal double bond in this compound is susceptible to a range of transformations, including electrophilic additions and cycloaddition reactions.

The double bond in this compound can undergo electrophilic addition reactions. byjus.com The regioselectivity of these additions is governed by Markovnikov's rule, which predicts that the electrophile will add to the carbon atom that results in the formation of the more stable carbocation. byjus.comcureffi.org In the case of this compound, addition of an electrophile (E⁺) to the C-11 would lead to a secondary carbocation at C-12, which is adjacent to the iodine atom. The subsequent attack of a nucleophile (Nu⁻) would complete the addition. libretexts.orgyoutube.com The stereochemistry of the addition can be either syn or anti, depending on the electrophile and the reaction conditions. For example, the addition of halogens often proceeds through a halonium ion intermediate, leading to anti-addition.

Table 2: Expected Products of Electrophilic Addition to this compound This table shows the predicted major products based on Markovnikov's rule.

| Reagent | Electrophile (E⁺) | Nucleophile (Nu⁻) | Major Product |

|---|---|---|---|

| HBr | H⁺ | Br⁻ | 12-Bromo-12-iodododecanenitrile |

| H₂O/H⁺ | H⁺ | H₂O | 12-Iodo-12-hydroxydodecanenitrile |

The terminal alkene of this compound can act as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions.

Diels-Alder Reaction: As a dienophile, this compound can react with a conjugated diene to form a six-membered ring. wikipedia.org The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comlibretexts.org While the long alkyl chain is electron-donating, the influence of the vinyl iodide and the distant nitrile group on the dienophilic character would need to be considered. The reaction is expected to proceed via a concerted [4+2] cycloaddition mechanism.

1,3-Dipolar Cycloadditions: this compound can also participate as a dipolarophile in 1,3-dipolar cycloadditions with 1,3-dipoles such as nitrile oxides, azides, or nitrones to form five-membered heterocyclic rings. wikipedia.orgchesci.com For instance, reaction with a nitrile oxide would yield an isoxazoline (B3343090) derivative. nih.govmdpi.comresearchgate.net These reactions are valuable for the construction of complex heterocyclic systems. wikipedia.org

Olefin Metathesis Reactions and Derivatization

Olefin metathesis is a powerful class of reactions that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, often catalyzed by transition metal complexes. The terminal vinyl iodide moiety in this compound can potentially participate in cross-metathesis reactions with other olefins. This would allow for the introduction of a wide variety of functional groups at the terminus of the twelve-carbon chain, leading to the synthesis of novel derivatives.

The success of olefin metathesis involving vinyl halides can be influenced by the choice of catalyst and reaction conditions. While vinyl halides are sometimes challenging substrates for metathesis, specific catalysts have been developed to facilitate their participation in these transformations. The general mechanism involves the formation of a metallacyclobutane intermediate, which then undergoes cycloreversion to yield the new olefinic products. For this compound, a successful cross-metathesis reaction would yield a new functionalized alkene and a volatile iodo-containing byproduct.

Table 1: Potential Olefin Metathesis Reactions of this compound

| Metathesis Partner | Catalyst | Potential Product |

| Alkene (R-CH=CH₂) | Grubbs or Schrock Catalyst | NC-(CH₂)₁₀-CH=CH-R |

| Acrylate | Ruthenium-based catalyst | NC-(CH₂)₁₀-CH=CH-COOR |

| Styrene | Molybdenum or Tungsten catalyst | NC-(CH₂)₁₀-CH=CH-Ph |

Note: The feasibility and efficiency of these reactions would depend on experimental optimization.

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, providing access to several important classes of organic compounds.

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. savemyexams.com

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid, 12-iodododec-11-enoic acid, and an ammonium (B1175870) salt. youtube.com

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. youtube.com Depending on the reaction conditions, the amide can be isolated, or it can undergo further hydrolysis to the carboxylate salt. Acidification of the carboxylate salt then provides the carboxylic acid. savemyexams.com

Table 2: Hydrolysis Products of this compound

| Reaction Conditions | Intermediate Product | Final Product |

| H₃O⁺, Δ | 12-Iodododec-11-enamide | 12-Iodododec-11-enoic acid |

| 1. NaOH, H₂O, Δ 2. H₃O⁺ | 12-Iodododec-11-enamide | 12-Iodododec-11-enoic acid |

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent employed.

Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. The mechanism involves the nucleophilic addition of hydride ions to the carbon of the nitrile group, followed by protonation during workup to yield 13-iodotridec-12-en-1-amine.

Reduction to Aldehydes: A partial reduction to the aldehyde can be achieved using milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The intermediate imine formed is hydrolyzed upon workup to afford 12-iodododec-11-enal.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. For example, the reaction of this compound with a Grignard reagent would lead to the formation of a ketone after an aqueous workup.

Interplay and Chemo-selectivity Among Functional Groups in this compound

The presence of multiple reactive sites in this compound—the vinyl iodide, the carbon-carbon double bond, and the nitrile group—raises important questions of chemoselectivity. The outcome of a reaction will depend on the choice of reagents and reaction conditions.

Vinyl Iodide vs. Nitrile: The vinyl iodide group is generally stable under nucleophilic conditions that would typically react with the nitrile group. wikipedia.org For instance, hydrolysis or reduction of the nitrile can often be achieved without affecting the vinyl iodide. However, strongly basic or reducing conditions might lead to side reactions at the vinyl iodide moiety.

Double Bond vs. Nitrile: The reactivity of the carbon-carbon double bond in α,β-unsaturated nitriles is well-documented, often leading to conjugate addition (1,4-addition) of nucleophiles. rsc.org However, in this compound, the double bond is not conjugated with the nitrile group. Therefore, reactions at the nitrile group are less likely to be influenced by the double bond in a conjugative sense. However, some reagents may react with both the double bond and the nitrile. For example, catalytic hydrogenation would likely reduce both the alkene and the nitrile unless a chemoselective catalyst is employed. Ene-reductases, for instance, are known to selectively reduce activated alkenes. nih.gov

Chemoselective Reductions: It is possible to selectively reduce one functional group in the presence of others. For example, certain catalytic systems are known for the selective 1,4-reduction of α,β-unsaturated carbonyl compounds, leaving other functional groups intact. mdpi.com While not directly applicable to the non-conjugated system in this compound, it highlights the potential for developing selective reduction methods. The Luche reduction is a classic example of the chemoselective 1,2-reduction of α,β-unsaturated ketones in the presence of an aldehyde, showcasing that fine-tuning of reagents can control reactivity.

Mechanistic and Computational Chemistry Studies of 12 Iodododec 11 Enenitrile Reactions

Elucidation of Reaction Mechanisms and Catalytic Cycles

No specific reaction mechanisms or catalytic cycles involving 12-iodododec-11-enenitrile have been elucidated in the available scientific literature.

Investigation of Intermediates and Transition States

There are no documented investigations into the specific intermediates or transition states formed during reactions of this compound.

Kinetic and Thermodynamic Considerations in Reaction Control

Kinetic and thermodynamic data for reactions involving this compound have not been reported. Such studies are crucial for understanding whether reaction products are determined by the rate of formation (kinetic control) or the stability of the products (thermodynamic control).

Theoretical Chemistry Approaches

Computational studies employing theoretical chemistry to analyze this compound are absent from the current body of scientific literature.

Density Functional Theory (DFT) Calculations for Structural and Energetic Analysis

No Density Functional Theory (DFT) calculations have been published that focus on the structural properties or energetic analysis of this compound and its potential reaction pathways.

Quantum Chemical Modeling of Reaction Pathways

There is no available research on the use of quantum chemical modeling to predict or analyze the reaction pathways of this compound.

Stereochemical and Regiochemical Origins

Detailed studies on the origins of stereochemistry and regiochemistry in reactions of this compound are not present in the available literature. Such research would be necessary to predict and explain the formation of specific isomers in its chemical transformations.

Based on a comprehensive search of available scientific literature, there is no specific research published on the mechanistic and computational chemistry of "this compound." Consequently, detailed discussions on the factors governing diastereoselectivity, enantioselectivity, and regioselective control in its functionalization reactions, as requested in the outline, cannot be provided.

Scientific research tends to focus on compounds with broader applications or those that are part of a larger, well-established area of study. It is possible that this compound is a novel compound, a synthetic intermediate that has not been the subject of in-depth mechanistic studies, or a compound of niche interest that has not yet been investigated through computational and mechanistic chemistry.

Therefore, the generation of a scientifically accurate article adhering to the provided outline is not feasible at this time due to the absence of foundational research on this specific chemical compound.

Advanced Characterization Techniques for 12 Iodododec 11 Enenitrile and Its Derivatives

Spectroscopic Methods for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules like 12-iodododec-11-enenitrile. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: This technique provides information about the different types of protons (hydrogen atoms) in the molecule and their immediate electronic environment. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the vinylic protons of the iodoalkene group, the protons on the carbon adjacent to the nitrile group, and the protons of the long methylene (B1212753) chain. The chemical shifts (δ) are indicative of the electronic environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum is expected to show signals for the carbon of the nitrile group (C≡N), the two sp² hybridized carbons of the C=C double bond, the carbon bearing the iodine atom, and the sp³ hybridized carbons of the long alkyl chain.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between atoms.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, helping to piece together the sequence of methylene groups in the long chain and to connect them to the functional groups at each end.

HSQC: An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This is invaluable for unambiguously assigning the ¹H and ¹³C NMR signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental values.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -C≡N | - | ~120 |

| -CH₂-C≡N | ~2.3 (t) | ~17 |

| -(CH₂)₈- | ~1.2-1.6 (m) | ~25-30 |

| -CH₂-CH= | ~2.1 (q) | ~33 |

| =CH-I | ~6.0 (d) | ~80 |

| =CH₂ | ~6.2 (d) | ~135 |

t = triplet, q = quartet, m = multiplet, d = doublet

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. ksu.edu.samt.comsepscience.comtriprinceton.org These methods are complementary, as some molecular vibrations are more active in IR and others in Raman spectroscopy. ksu.edu.samt.comsepscience.comtriprinceton.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitrile group (C≡N stretch), the carbon-carbon double bond (C=C stretch), and the C-H bonds of the alkene and the long alkyl chain.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. The C=C double bond and the C-I bond stretches are expected to be observable in the Raman spectrum.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| -C≡N | Stretch | 2260-2240 (sharp, medium) | 2260-2240 (strong) |

| C=C | Stretch | 1680-1640 (variable) | 1680-1640 (strong) |

| =C-H | Stretch | 3100-3000 | 3100-3000 |

| -C-H (sp³) | Stretch | 2960-2850 (strong) | 2960-2850 (strong) |

| C-I | Stretch | 600-500 | 600-500 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern would likely involve the loss of the iodine atom, cleavage of the long alkyl chain, and rearrangements involving the nitrile group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the exact molecular formula. This is a crucial step in confirming the identity of a newly synthesized compound. For this compound (C₁₂H₁₈IN), HRMS would distinguish it from other compounds with the same nominal mass.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value | Information Provided |

| Molecular Formula | C₁₂H₁₈IN | - |

| Nominal Mass | 303 g/mol | Molecular Weight |

| Exact Mass (HRMS) | 303.0535 u | Elemental Composition |

| Key Fragmentation Ions (m/z) | M⁺ - I (176) | Loss of Iodine |

| M⁺ - C₂H₃N (262) | Loss of Acetonitrile fragment | |

| Various alkyl chain fragments | Structure of the alkyl chain |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from reaction byproducts or other components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net It is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase in the GC column. The separated components then enter the mass spectrometer for identification. This technique is highly effective for assessing the purity of the compound and identifying any volatile impurities. nih.govnih.govsemanticscholar.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for both analytical and preparative purposes. researchgate.netresearchgate.net For a relatively non-polar compound like this compound, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase. The retention time of the compound would depend on its hydrophobicity. HPLC is particularly useful for purity assessment, especially for detecting non-volatile impurities that would not be amenable to GC analysis. It can also be scaled up for the purification of the compound.

Table 4: Typical Chromatographic Conditions for the Analysis of Long-Chain Unsaturated Nitriles

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector |

| GC-MS | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms) | Helium | Mass Spectrometer |

| HPLC | Reversed-phase C18 or C8 | Gradient of acetonitrile/water or methanol/water | UV or Evaporative Light Scattering Detector (ELSD) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and stereochemistry. For a molecule such as this compound, which contains both a nitrile group and an iodoalkene moiety, X-ray crystallography can offer unparalleled insights into its solid-state conformation and intermolecular interactions.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound of interest. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of discrete spots. The angles and intensities of these diffracted beams are recorded and analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure. wikipedia.org

While a specific crystal structure for this compound is not publicly available, studies on related iodoalkenes and nitrile-functionalized compounds demonstrate the utility of this technique. For instance, X-ray crystallographic analysis of trisubstituted iodoalkenes has been crucial in confirming their regio- and stereochemistry, which is vital for their application in further chemical synthesis. acs.org Similarly, the crystal structures of various nitrile-containing molecules have been elucidated, providing valuable data on the influence of the nitrile group on molecular packing and hydrogen bonding interactions.

A hypothetical crystallographic analysis of this compound would yield a set of precise structural parameters. These would include the exact bond lengths of the carbon-carbon double bond, the carbon-iodine bond, and the carbon-nitrogen triple bond of the nitrile group. Furthermore, the analysis would reveal the torsional angles along the dodecyl chain, providing a detailed picture of the molecule's conformation in the solid state. This information is critical for understanding the steric and electronic properties of the molecule and for designing related compounds with specific structural features.

Below is a hypothetical data table illustrating the kind of information that would be obtained from an X-ray crystallographic analysis of this compound.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.234 |

| b (Å) | 4.567 |

| c (Å) | 22.891 |

| β (°) | 95.67 |

| Volume (ų) | 1582.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.453 |

| R-factor (%) | 4.2 |

Advanced Analytical Methodologies for Complex Mixture Analysis

The analysis of this compound and its derivatives in complex mixtures, such as reaction products or environmental samples, necessitates the use of advanced analytical methodologies. These techniques are essential for separating, identifying, and quantifying the target compounds, often in the presence of numerous other components.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC would provide separation from other components based on boiling point and polarity, while MS would offer identification based on the molecule's mass-to-charge ratio and fragmentation pattern. The presence of iodine would result in a characteristic isotopic pattern, aiding in the identification of iodine-containing fragments. For more complex mixtures, comprehensive two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GCxGC-HRToF) can provide enhanced separation and identification capabilities. scholaris.ca

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is another powerful tool, particularly for less volatile or thermally labile derivatives. nih.gov Reversed-phase HPLC could be employed to separate this compound and related compounds based on their hydrophobicity. The use of high-resolution mass spectrometry, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), would allow for highly accurate mass measurements, facilitating the determination of elemental compositions. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. ¹H NMR would provide information on the different proton environments, including the vinylic protons of the double bond and the protons of the long alkyl chain. nih.gov ¹³C NMR would allow for the identification of all unique carbon atoms, including the characteristic signals for the nitrile carbon and the carbons of the double bond. libretexts.org Advanced NMR techniques, such as COSY and HMBC, could be used to establish connectivity within the molecule, confirming its structure.

The following interactive table summarizes the applicability of these advanced analytical techniques for the analysis of complex mixtures containing this compound and its derivatives.

| Analytical Technique | Primary Application | Information Provided |

| GC-MS | Separation and identification of volatile and semi-volatile components in a mixture. chromatographyonline.com | Retention time, mass spectrum, and fragmentation pattern for identification and quantification. |

| GCxGC-HRToF | Analysis of highly complex mixtures with enhanced separation and identification power. scholaris.ca | Two-dimensional chromatograms for superior separation, accurate mass data for unambiguous identification. |

| HPLC-MS | Separation and analysis of non-volatile or thermally sensitive compounds. chromatographyonline.com | Retention time, accurate mass, and MS/MS fragmentation data for structural elucidation. |

| NMR Spectroscopy | Unambiguous structure determination and isomeric purity assessment. nih.gov | Chemical shifts, coupling constants, and through-bond correlations for complete structural assignment. |

Applications of 12 Iodododec 11 Enenitrile As a Versatile Building Block in Complex Molecule Synthesis

Precursor for the Synthesis of Complex Organic Architectures

12-Iodododec-11-enenitrile serves as a foundational building block for the assembly of complex organic structures primarily through the reactivity of its vinyl iodide group in palladium-catalyzed cross-coupling reactions. These reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Sonogashira coupling enables the reaction of the vinyl iodide with terminal alkynes, leading to the formation of conjugated enynes. researchgate.netnih.govresearchgate.netcalvin.edursc.org This methodology is frequently employed in the total synthesis of natural products. researchgate.net In a similar vein, the Heck reaction facilitates the coupling of the vinyl iodide with various alkenes to produce substituted dienes, which are prevalent structural motifs in many biologically active compounds. nih.govwikipedia.orgwisconsin.eduyoutube.comacs.org Furthermore, the Suzuki coupling , which involves the reaction of the vinyl iodide with organoboron reagents, offers a robust method for creating carbon-carbon bonds with high stereochemical control, a critical aspect in the synthesis of complex natural products. rsc.orgacs.orgacs.orgnih.govcam.ac.uk

The extended aliphatic chain of this compound is a key feature that can be exploited in the synthesis of macrocyclic compounds. The construction of large rings, often found in pharmaceuticals and natural products, frequently utilizes bifunctional linear precursors. researchgate.netnih.govacs.orgnih.gov The nitrile and vinyl iodide functionalities can be manipulated in a sequential or concerted manner to facilitate ring-closing reactions.

| Coupling Reaction | Reactant 2 | Catalyst System | Product Type | Potential Application |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | Conjugated Enyne | Natural Product Synthesis researchgate.net |

| Heck | Alkene | Pd catalyst | Substituted Diene | Pharmaceutical Intermediates wisconsin.edu |

| Suzuki | Organoboronic Acid/Ester | Pd catalyst | Substituted Alkene | Complex Molecule Synthesis rsc.org |

Derivatization Strategies for Expanding Molecular Diversity

The presence of two distinct functional groups in this compound provides a platform for extensive derivatization, thereby enabling the generation of a wide array of new molecules and expanding molecular diversity.

The nitrile group can be readily transformed into other valuable functionalities. For instance, hydrolysis under acidic or basic conditions converts the nitrile to a carboxylic acid, which can then undergo further reactions such as esterification or amidation. nih.govwisconsin.educmu.eduresearchgate.netresearchgate.net Alternatively, the nitrile can be reduced to a primary amine using various reducing agents, opening pathways to long-chain diamines, amino alcohols, and other nitrogenous compounds. calvin.eduharvard.edunih.govnih.gov The ability to selectively reduce the nitrile in the presence of the vinyl iodide is a key synthetic consideration. calvin.eduresearchgate.net

The vinyl iodide moiety also offers multiple avenues for functionalization beyond cross-coupling reactions. It can be converted into a vinyl Grignard reagent, which can then react with a range of electrophiles. bohrium.com Additionally, it can participate in nucleophilic substitution reactions under specific conditions. The selective reaction of the vinyl iodide while leaving the nitrile group intact is crucial for controlled and predictable synthetic outcomes. nih.govorganic-chemistry.orgnih.govnih.gov

By combining transformations at both the nitrile and vinyl iodide sites, a vast and diverse library of compounds can be accessed. For example, performing a Sonogashira coupling on the vinyl iodide followed by the reduction of the nitrile would yield a long-chain amino-enyne, a molecular scaffold with potential applications in materials science and medicinal chemistry.

| Functional Group | Reaction | Reagents | Product Functional Group |

|---|---|---|---|

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid |

| Nitrile | Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |

| Vinyl Iodide | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Enyne |

| Vinyl Iodide | Heck Coupling | Alkene, Pd catalyst | Diene |

| Vinyl Iodide | Suzuki Coupling | Boronic Acid, Pd catalyst | Substituted Alkene |

Development of Novel Reagents and Catalysts from this compound Scaffolds

The distinct structural features of this compound, including its long, flexible aliphatic backbone and terminal reactive groups, position it as a promising scaffold for the design of new reagents and catalysts. The long alkyl chain can impart solubility in nonpolar solvents and create a specific steric environment around a catalytically active center. biorxiv.org

The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to function as a ligand for transition metals. acs.org The vinyl iodide can also be converted into other functionalities capable of metal coordination. For example, substitution of the iodide with a phosphine (B1218219) group would generate a bifunctional ligand containing both a "soft" phosphorus donor and a "hard" nitrogen donor. Such bifunctional ligands are of significant interest in catalysis as they can modulate the reactivity and selectivity of metal complexes. cmu.edunih.govbiorxiv.org

Furthermore, the long chain can be utilized to immobilize the molecule onto a solid support, leading to the creation of heterogeneous catalysts that are easily separable from the reaction mixture and potentially recyclable. The bifunctional nature of the molecule also allows for the synthesis of multivalent ligands, where multiple binding motifs are tethered by the flexible dodecenyl chain. These multidentate ligands can exhibit enhanced binding affinities and unique catalytic behaviors. The development of catalysts based on such long-chain functionalized molecules is an area of ongoing research interest. nih.govwisconsin.eduwisconsin.eduresearchgate.netharvard.eduresearchgate.netbohrium.comorganic-chemistry.org

Future Directions and Emerging Research Avenues for 12 Iodododec 11 Enenitrile Chemistry

Catalyst Development for Enhanced Selectivity and Efficiency in Transformations

The reactivity of the vinyl iodide and the nitrile group in 12-iodododec-11-enenitrile offers a platform for a variety of chemical transformations. Future research will likely focus on the development of novel catalysts to control the selectivity and efficiency of these reactions.

One key area of interest is the selective activation of the C-I bond. While palladium-catalyzed cross-coupling reactions are well-established for vinyl iodides, there is a continuous drive to develop more active and robust catalysts. Future catalyst design may focus on:

Ligand Modification: The synthesis of novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could lead to palladium catalysts with improved activity, stability, and selectivity for coupling reactions involving this compound.

Alternative Metal Catalysts: Exploring the use of more earth-abundant and less toxic metals such as copper, nickel, or iron for cross-coupling reactions is a significant goal in sustainable chemistry. Developing catalytic systems based on these metals for the efficient transformation of this compound would be a major advancement.

Chemoselectivity: A significant challenge lies in developing catalysts that can selectively target the vinyl iodide in the presence of the nitrile group, or vice versa. This would enable the stepwise functionalization of the molecule, opening up pathways to complex molecular architectures.

Below is a table summarizing potential catalyst systems for future exploration:

| Catalyst System | Target Transformation | Potential Advantages |

| Palladium-NHC Complexes | Suzuki, Sonogashira, Heck Couplings | Enhanced stability and activity |

| Copper-Phenanthroline Complexes | C-N and C-O Bond Formation | Lower cost, reduced toxicity |

| Nickel-Bipyridine Complexes | Reductive Couplings | Unique reactivity profiles |

Flow Chemistry and Continuous Processing for Scalable Synthesis

The translation of synthetic methodologies from the laboratory to an industrial scale is a critical aspect of modern chemistry. Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. amt.ukwiley-vch.deresearchgate.netillinois.eduresearchgate.net

Future research in this area will likely involve the development of continuous flow processes for both the synthesis and subsequent transformations of this compound. Key research avenues include:

Continuous Synthesis: Designing a multi-step continuous flow process for the synthesis of this compound itself would enable its on-demand production in a safe and efficient manner.

Telescoped Reactions: Developing "telescoped" flow processes where this compound is synthesized and immediately used in a subsequent transformation without isolation would significantly improve process efficiency.

Integration with Photoredox and Electrochemistry in Organic Synthesis

Photoredox catalysis and electrochemistry have emerged as powerful tools in organic synthesis, enabling novel transformations under mild reaction conditions. beilstein-journals.orgnih.govresearchgate.net The integration of these techniques into the chemistry of this compound could unlock new avenues of reactivity.

Future research directions in this domain may include:

Radical-Based Transformations: The vinyl iodide moiety can serve as a precursor to vinyl radicals under photoredox or electrochemical conditions. These highly reactive intermediates could participate in a variety of addition and cyclization reactions, providing access to novel molecular scaffolds.

Dual Catalysis: Combining photoredox or electrochemistry with traditional transition metal catalysis could enable previously inaccessible transformations. For instance, a dual catalytic system could be developed for the simultaneous functionalization of both the vinyl iodide and the nitrile group.

Electrochemical Synthesis: Exploring the direct electrochemical synthesis of this compound or its derivatives could offer a more sustainable and atom-economical alternative to traditional methods.

Computational Design of Novel Reactivity and Functional Materials

Computational chemistry and molecular modeling are becoming increasingly important in predicting and understanding chemical reactivity. These tools can be leveraged to accelerate the discovery of new reactions and materials based on this compound.

Future research in this area will likely focus on:

Reaction Mechanism Elucidation: Using density functional theory (DFT) and other computational methods to study the mechanisms of known and potential reactions of this compound can provide valuable insights for reaction optimization and catalyst design.

Predicting Novel Reactivity: Computational screening can be used to identify new and unexpected reaction pathways for this compound, guiding experimental efforts.

Design of Functional Materials: The unique combination of a rigid vinyl iodide and a polar nitrile group suggests that derivatives of this compound could be used as building blocks for functional materials, such as liquid crystals or organic semiconductors. Computational modeling can be used to predict the properties of these materials and guide their synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.